N-Methylpyridinium-Verbindungen

N-Methylpyridinium Compounds are a series of quaternary ammonium salts derived from pyridine, featuring an additional methyl group attached to the nitrogen atom. These compounds exhibit significant solubility in polar solvents due to their ionic nature and can form strong intermolecular interactions. They are widely used as surfactants, electrolytes for batteries, and additives in polymer formulations. N-Methylpyridinium compounds also find applications in catalysis, particularly in selective hydrogenation reactions, and as antimicrobial agents in various industrial processes.

Their chemical structure allows them to act both as a cationic surfactant, enhancing solubilization properties, and as an effective carrier for metal ions in catalysts. The mild acidic nature of their hydroxyl groups further broadens their utility in controlled-release systems and pH-sensitive applications. These versatile compounds are highly valued for their biocompatibility and potential in biomedical research, making them indispensable in both academic and industrial settings.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

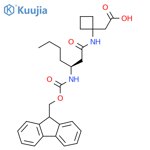

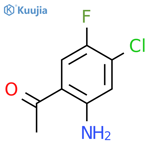

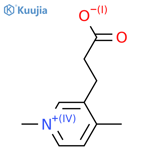

|

Xestamine G | 136945-79-4 | C22H41N2O |

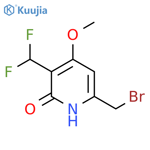

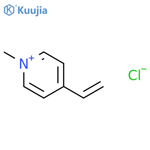

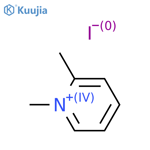

|

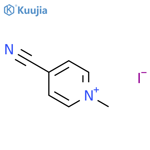

Pyridinium, 4-ethenyl-1-methyl-, chloride | 45708-78-9 | C8H10ClN |

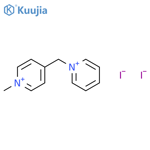

|

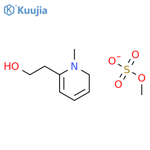

PYRIDINIUM, 1-METHYL-4-(PYRIDINIOMETHYL)-, DIIODIDE | 64169-89-7 | C12H14I2N2 |

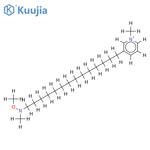

|

3-(2-Carboxyethyl)-1,4-dimethylpyridinium | 264870-65-7 | C10H13NO2 |

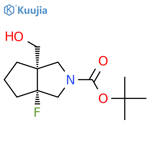

|

1,2-Dimethylpyridin-1-ium Iodide | 872-73-1 | C7H10IN |

|

Pyridinium,4-cyano-1-methyl-, iodide (1:1) | 1194-04-3 | C7H7IN2 |

|

2-(1-methylpyridin-6-yl)ethanol; sulfonatooxymethane | 58878-36-7 | C9H15NO5S |

|

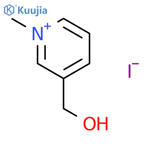

3-(hydroxymethyl)-1-methyl-Pyridinium iodide | 6457-55-2 | C7H10INO |

|

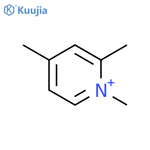

Pyridinium,1,2,4-trimethyl- | 33718-17-1 | C8H12N |

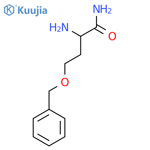

|

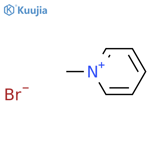

1-Methylpyridin-1-ium bromide | 2350-76-7 | C6H8BrN |

Verwandte Literatur

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

Empfohlene Lieferanten

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte